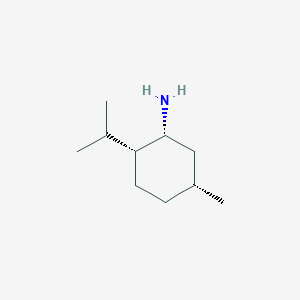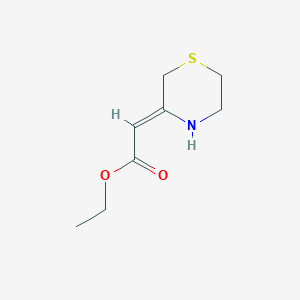
(2Z)-3-Thiomorpholinylideneacetic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-Thiomorpholinylideneacetic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound features a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of the thiomorpholine ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-thiomorpholin-3-ylideneacetate typically involves the reaction of thiomorpholine with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the ester linkage. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ethyl (2Z)-2-thiomorpholin-3-ylideneacetate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
(2Z)-3-Thiomorpholinylideneacetic acid ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiomorpholine derivatives.
科学的研究の応用
(2Z)-3-Thiomorpholinylideneacetic acid ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl (2Z)-2-thiomorpholin-3-ylideneacetate involves its interaction with various molecular targets. The thiomorpholine ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. The ester group can undergo hydrolysis to release active metabolites that exert specific biological effects. The compound’s ability to undergo oxidation and reduction reactions also contributes to its diverse biological activities.
類似化合物との比較
(2Z)-3-Thiomorpholinylideneacetic acid ethyl ester can be compared with other similar compounds, such as:
Ethyl (2Z)-2-benzylideneacetate: Similar ester structure but with a benzylidene group instead of a thiomorpholine ring.
Ethyl (2Z)-2-pyrrolidin-3-ylideneacetate: Contains a pyrrolidine ring instead of a thiomorpholine ring.
Ethyl (2Z)-2-piperidin-3-ylideneacetate: Features a piperidine ring instead of a thiomorpholine ring.
The uniqueness of ethyl (2Z)-2-thiomorpholin-3-ylideneacetate lies in the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
ethyl (2Z)-2-thiomorpholin-3-ylideneacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-2-11-8(10)5-7-6-12-4-3-9-7/h5,9H,2-4,6H2,1H3/b7-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOHMQXAJYBLSP-ALCCZGGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CSCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/CSCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
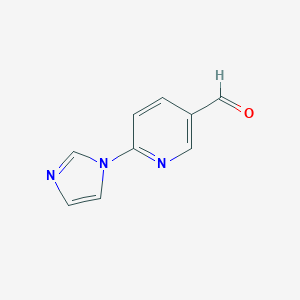
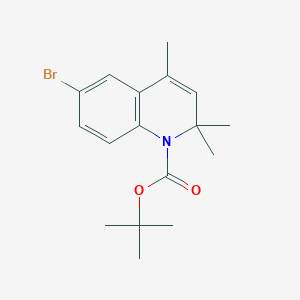
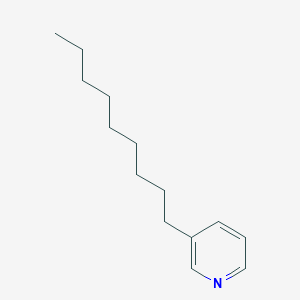
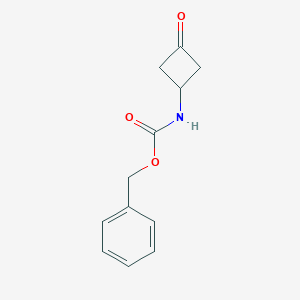
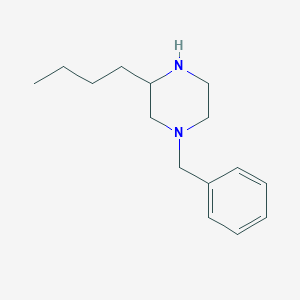
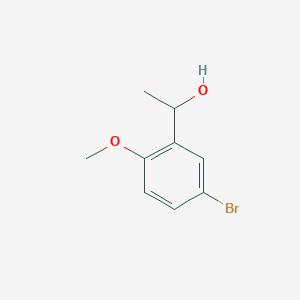
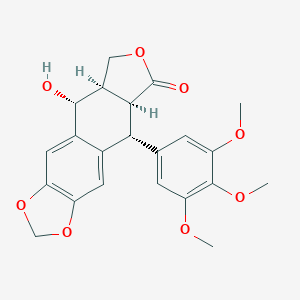
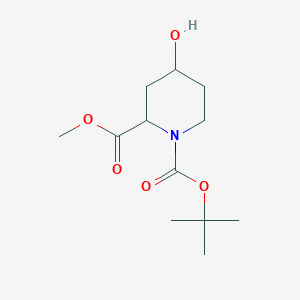
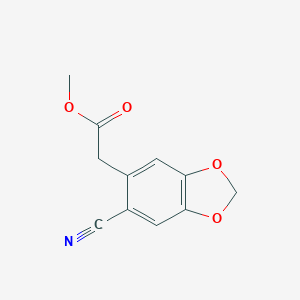
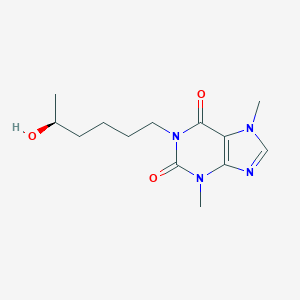
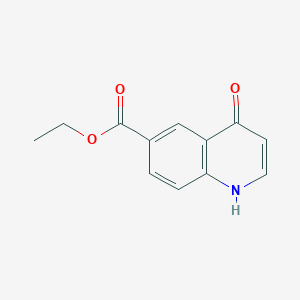

![Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B173372.png)
